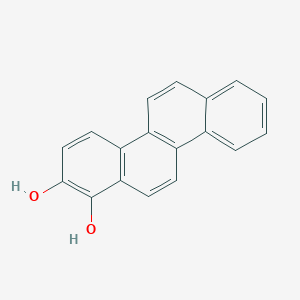

1,2-Chrysenediol

Description

Structure

3D Structure

Properties

IUPAC Name |

chrysene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHBHRWGGYLFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276217 | |

| Record name | 1,2-Chrysenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138142-87-7 | |

| Record name | 1,2-Chrysenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Chrysenediol and Its Key Derivatives

Stereoselective and Enantioselective Synthesis of 1,2-Chrysenediol Diastereomers

Stereoselective synthesis is a chemical reaction that preferentially forms one stereoisomer (enantiomer or diastereomer) over others, influenced by inherent reaction specificity or chiral features within the substrate, reagent, catalyst, or environment. uni-freiburg.de Enantioselective synthesis, also known as asymmetric synthesis, specifically aims to produce a compound favoring the formation of a particular enantiomer or diastereomer. scispace.com Diastereomers are stereoisomers that differ at one or more chiral centers. scispace.com

The control of stereochemistry is crucial for compounds like this compound, as different stereoisomers can exhibit distinct biological activities. For instance, the enantioselective synthesis of (−)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, a precursor to a carcinogenic metabolite of chrysene (B1668918), has been achieved with an enantiomeric excess (ee) of 87%. researchgate.netunit.nounit.no This synthesis involved the construction of a chiral building block containing the 1R,2R-trans-diol moiety. researchgate.netunit.no

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are enantiopure appendages temporarily incorporated into a substrate to direct the stereochemistry at newly formed stereogenic centers, a process known as substrate control. nih.gov These auxiliaries are designed to be easily attached, provide high levels of asymmetric induction, and subsequently removed and recycled. wikipedia.orgnih.gov While general principles for chiral auxiliary use are well-established in asymmetric synthesis, including in reactions like alkylation, cyclopropanation, and Diels-Alder reactions, specific detailed examples directly employing chiral auxiliaries for the synthesis of this compound itself are not extensively documented in the provided literature. wikipedia.orgresearchgate.net However, the use of chiral building blocks, such as those generated via stereoselective Shi-epoxidation, can be considered a related strategy to introduce chirality into precursors, as seen in the synthesis of 1,2-dihydrochrysene-1,2-diol (B1231367). researchgate.netunit.nounit.no

Asymmetric Catalysis in Diol and Epoxide Formation

Asymmetric catalysis has significantly advanced the synthesis of chiral, non-racemic compounds. nih.gov This approach utilizes chiral catalysts or ligands to induce stereoselectivity in reactions involving achiral or prochiral substrates. thieme.de

For diol formation, asymmetric dihydroxylation (AD) reactions are prominent. For example, efficient enantioselective syntheses of both enantiomers of the K-region trans-9,10-dihydrodiol of benzo[g]chrysene (B86070), a related polycyclic aromatic hydrocarbon, have been achieved with over 99% ee. researchgate.netcapes.gov.br This was accomplished via asymmetric dihydroxylation of a stilbene-type precursor using Sharpless catalysts, followed by intramolecular biaryl coupling. researchgate.netcapes.gov.br This demonstrates the applicability of such catalytic methods to PAH systems.

In epoxide formation, asymmetric epoxidation aims to introduce an oxygen atom into an alkene to form a chiral epoxide. unit.no Notable catalysts include the Sharpless epoxidation catalyst (titanium tetraisopropoxide with (+)-diethyl tartrate) for allylic alcohols and Jacobsen's catalyst (manganese-based complex) for various alkenes. unit.no The synthesis of (+)-1,2-epoxy-1,2-dihydrochrysene, a major initial mammalian metabolite of chrysene, has been reported, with the configuration assigned as (1R,2S). rsc.orgscilit.comrsc.org Furthermore, the synthesis of syn- and anti-isomers of 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene and its 5-methyl and 6-methyl derivatives has been achieved, highlighting the importance of stereochemical control in these reactive intermediates. oup.comoup.comnih.govontosight.ai

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis integrates chemical and enzymatic methods to leverage the high selectivity and efficiency of enzymes for specific transformations. datapdf.comresearchgate.net While detailed laboratory-scale chemoenzymatic routes specifically for this compound are not widely documented, the in vivo formation of trans-1,2-dihydrodiols of PAHs, including chrysene, in biological systems like fish, illustrates the potential of enzymatic processes in generating these diols. researchgate.net Enzymes such as epoxide hydrolase are known to convert epoxides to dihydrodiols. unit.nowikipedia.org This biological precedent suggests the feasibility of developing chemoenzymatic strategies for the controlled synthesis of this compound, potentially involving enzymatic hydroxylation or epoxide hydrolysis steps combined with chemical synthesis for the chrysene backbone or other modifications.

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Probes

Deuterated and isotopically labeled compounds are invaluable tools for mechanistic studies in chemistry and biology, allowing researchers to trace reaction pathways and understand kinetic isotope effects. Deuterated aromatic compounds are typically synthesized through hydrogen-deuterium (H-D) exchange reactions, often conducted under high temperature and pressure conditions using heavy water (D₂O) as the deuterium (B1214612) source. uni-freiburg.dechem960.com Flow synthesis methods, utilizing microwave irradiation and catalysts like platinum on alumina, offer improved production throughput and reaction efficiency for deuteration. uni-freiburg.de

While specific synthetic procedures for deuterated this compound are not detailed in the provided literature, the general methodologies for deuterating aromatic systems are well-established. The use of monodeuterated substrates in the synthesis of 1,2-diaryl-1,2-syn-diols has demonstrated that deuterium can be retained during stereoselective processes, providing insights into reaction mechanisms. nih.gov Such approaches are directly applicable to elucidating the mechanisms of formation and reactivity of this compound and its derivatives.

Preparation of Reactive Intermediates: Epoxides and Tetraols of this compound Derivatives

The metabolic activation of polycyclic aromatic hydrocarbons often involves the formation of highly reactive epoxide and tetraol intermediates. For chrysene, key reactive intermediates include chrysene-1,2-diol-3,4-epoxide and various tetraols. oup.comoup.comnih.govontosight.aiworldscientific.com

Epoxides: Chrysene epoxides, particularly chrysene-1,2-diol-3,4-epoxide, feature an epoxide group at the 3,4-position and hydroxyl groups at the 1,2-position on the chrysene backbone. tandfonline.com The synthesis of these compounds can be achieved through chemical methods. For instance, anti-5-methylchrysene-1,2-diol-3,4-epoxide has been prepared from 5-methylchrysene-1,2-dione (B13805833) via oxidation of 2-hydroxy-5-methylchrysene. oup.com The parent anti-chrysene-1,2-diol-3,4-epoxide has also been synthesized. oup.comoup.com Another relevant epoxide is (+)-1,2-epoxy-1,2-dihydrochrysene, which has been synthesized and its configuration assigned as (1R,2S). rsc.orgscilit.comrsc.orgchem960.com The synthesis of epoxides from 1,2-diols typically requires specific configurations to facilitate the ring-closing reaction. wikipedia.org

Tetraols: Tetraols are often formed as hydrolysis products of diol epoxides. Chrysene-1,2,3,4-tetrol is a known compound. nih.gov The various stereoisomeric tetraols resulting from the hydrolysis of diol epoxides can be separated and identified by techniques such as HPLC, NMR, and UV spectroscopy. nih.gov For example, acidic hydrolysis of syn-dihydrodiol epoxides of related PAHs like benzo[c]chrysene (B89444) and benzo[g]chrysene yields two tetraols with specific cis/trans ratios, while anti-dihydrodiol epoxides undergo almost exclusively trans hydrolysis. nih.gov This indicates that tetraols are crucial products for understanding the reactivity and metabolic fate of chrysene diol epoxides.

Novel Synthetic Strategies for Derivatization and Functionalization

Novel synthetic strategies for the derivatization and functionalization of this compound aim to expand its utility in various applications, particularly in material science and as probes for biological studies. Given the diol functionality, common derivatizations include esterification, etherification, and oxidation to ketones or quinones.

For polycyclic aromatic systems, strategies such as palladium-catalyzed intramolecular cyclization have been employed to synthesize complex buckybowl structures from dibenzo[g,p]chrysene (B91316) precursors. researchmap.jp This highlights the potential for constructing more intricate architectures from chrysene derivatives. Functionalization can also involve the introduction of alkyl groups, as seen in the synthesis of ethylchrysenes via Grignard reactions, followed by dehydration and dehydrogenation steps. researchgate.net These methods can be adapted to introduce various substituents onto the chrysene core or its diol derivatives, allowing for tuning of properties and reactivity. The presence of hydroxyl groups in this compound offers opportunities for further functionalization, such as coupling with other molecules, polymerization, or incorporation into supramolecular assemblies, depending on the desired application.

Chemical Reactivity and Mechanistic Investigations of 1,2 Chrysenediol

Pathways of Electrophilic Activation of 1,2-Chrysenediol Analogues

The metabolic activation of chrysene (B1668918), a polycyclic aromatic hydrocarbon (PAH), proceeds through a series of enzymatic reactions that convert the parent hydrocarbon into highly reactive electrophiles. A key pathway involves the formation of diol epoxides. Initially, chrysene is oxidized by cytochrome P450 enzymes to form an arene oxide, which is then hydrated by epoxide hydrolase to yield a trans-dihydrodiol, such as this compound.

This dihydrodiol serves as a substrate for a second round of oxidation by cytochrome P450, which introduces an epoxide group adjacent to the diol functionality, forming a diol epoxide. For this compound, this results in the formation of chrysene-1,2-diol-3,4-oxides. These diol epoxides are the ultimate carcinogenic metabolites of chrysene, possessing a highly electrophilic epoxide ring that can react with nucleophilic sites on cellular macromolecules.

Two primary diastereomers of the diol epoxide are formed: the syn- and anti-isomers. In the syn-isomer, the epoxide oxygen is on the same side of the molecule as the benzylic hydroxyl group, while in the anti-isomer, they are on opposite sides. The relative orientation of these functional groups significantly influences the chemical reactivity and biological activity of the diol epoxides. The anti-isomer of chrysene-1,2-diol-3,4-oxide is generally considered to be more mutagenic and tumorigenic than the syn-isomer. nih.gov

Furthermore, another activation pathway involving the formation of a "triol-epoxide" has been identified. In this pathway, 9-hydroxychrysene-1,2-diol is formed, which is then further metabolized to 9-hydroxychrysene-1,2-diol-3,4-oxide. The presence of the additional hydroxyl group can modulate the reactivity of the diol epoxide. nih.gov

Molecular Mechanisms of Covalent Adduct Formation with Biomacromolecules

The electrophilic diol epoxides generated from this compound can form covalent adducts with essential biomacromolecules, such as DNA and proteins. This covalent modification is a critical event in the initiation of carcinogenesis.

The bay-region diol epoxides of chrysene react with the DNA bases, primarily at the exocyclic amino groups of purines. nih.gov The reaction involves the nucleophilic attack of the amino group on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable covalent bond. The primary sites of adduction are the N² position of guanine (B1146940) and the N⁶ position of adenine (B156593). nih.govnih.gov

The stereochemistry of the diol epoxide plays a crucial role in the structure and conformation of the resulting DNA adducts. Both syn- and anti-isomers of chrysene-1,2-diol-3,4-oxide can react with DNA, and the addition of the hydrocarbon to the DNA base can occur in a cis or trans fashion, referring to the relationship between the attacking nucleophile and the epoxide oxygen. nih.gov

The conformation of the adducts formed by the syn- and anti-isomers differs, which is believed to be a key factor in their different mutagenic potentials. nih.gov Studies with analogues like 5-methylchrysene (B135471) have shown that the hydrocarbon residue of the adducts adopts a boat-like conformation, with the purine (B94841) residue in a pseudoaxial orientation. nih.gov The conformation of the DNA adduct can cause distortions in the DNA double helix, such as bending or local unwinding, which can interfere with DNA replication and repair processes. researchgate.net

The reaction of chrysene-1,2-diol-3,4-oxides with DNA results in a complex mixture of adducts due to the presence of multiple stereoisomers of the diol epoxide and the possibility of both cis and trans opening of the epoxide ring. For example, the reaction of syn-5-methylchrysene 1,2-dihydrodiol 3,4-epoxide with DNA yields eight different deoxyribonucleoside adducts, arising from both cis and trans opening of the epoxide ring by the amino groups of deoxyadenosine (B7792050) and deoxyguanosine. nih.gov

In the case of the syn-isomer of 5-methylchrysene diol epoxide, cis adducts are the predominant products. nih.gov The different isomers can be separated and characterized using techniques such as boronate chromatography. nih.gov The specific structure and stereochemistry of the adducts are critical determinants of their biological consequences.

| Diol Epoxide Isomer | Nucleophilic Site in DNA | Type of Addition | Resulting Adduct Stereochemistry |

| anti-chrysene-1,2-diol-3,4-oxide | N² of Guanine, N⁶ of Adenine | trans (major), cis (minor) | Predominantly trans adducts |

| syn-chrysene-1,2-diol-3,4-oxide | N² of Guanine, N⁶ of Adenine | cis (major), trans (minor) | Predominantly cis adducts |

The rate of DNA adduct formation is influenced by the chemical reactivity of the diol epoxide isomers. The anti-isomer of chrysene-1,2-diol-3,4-oxide is generally more reactive towards DNA than the syn-isomer. The half-life of anti-chrysene-1,2-diol-3,4-oxide in buffer has been reported to be 74 minutes, while the syn-diastereomer has a much longer half-life of 340 minutes. nih.gov This difference in stability contributes to the higher level of DNA adducts formed by the anti-isomer.

The thermodynamics of adduct formation also play a role in their stability and biological consequences. While specific thermodynamic data for this compound-DNA adducts are scarce, studies on the analogous benzo[a]pyrene (B130552) diol epoxide (BPDE) adducts provide valuable insights. Computational studies have shown that the stability of stereoisomeric BPDE-deoxyadenosine adducts can differ significantly, with one isomer being more stable by approximately 13 kcal/mol. nih.gov This difference in stability is attributed to factors such as the extent of stacking of the polycyclic aromatic moiety within the DNA helix and the quality of the Watson-Crick base pairing. nih.gov More stable adducts may be more persistent and more likely to lead to mutations. The formation of DNA adducts can destabilize the DNA duplex, as evidenced by lower melting temperatures of modified DNA. researchgate.net

In addition to DNA, the electrophilic diol epoxides of chrysene can also form covalent adducts with proteins. The most abundant protein in the blood, serum albumin, and the oxygen-transporting protein, hemoglobin, are major targets for adduction.

Analysis of human blood samples has revealed the presence of adducts formed between chrysene diol epoxide and hemoglobin. nih.gov The reaction is believed to involve the alkylation of carboxylic acid groups on the protein by the diol epoxide.

Studies with various polycyclic aromatic hydrocarbon epoxides and diol epoxides have shown that they react with human serum albumin with a high degree of regioselectivity. The primary binding sites for 1,2-dihydrochrysene-1,2-diol (B1231367) 3,4-epoxide on human serum albumin have been identified as His146 and Lys137, both located in subdomain IB of the protein. nih.gov The formation of these protein adducts can serve as biomarkers of exposure to the parent PAH. The binding of diol epoxides to serum albumin can also affect their reactivity, with the protein protecting the diol epoxide from hydrolysis. nih.govresearchgate.net

| Protein Target | Specific Amino Acid Residues | Subdomain |

| Human Serum Albumin | Histidine-146 | IB |

| Human Serum Albumin | Lysine-137 | IB |

| Hemoglobin | Carboxylic acid groups | Not specified |

DNA Adduct Formation: Sites and Stereochemical Specificity

Non-Enzymatic Transformation Pathways in Model Systems

In addition to enzymatic metabolism, this compound and its reactive metabolites can undergo non-enzymatic transformations. A primary non-enzymatic pathway for diol epoxides is hydrolysis. In aqueous environments, the strained epoxide ring can be opened by the addition of a water molecule, a process that can be acid-catalyzed. This hydrolysis reaction leads to the formation of tetrahydrotetrols, which are generally less reactive and more easily excreted than the diol epoxides. nih.gov The rate of hydrolysis competes with the rate of reaction with cellular macromolecules, thus influencing the extent of adduct formation.

Another potential non-enzymatic reaction is the reduction of the diol epoxides. For instance, benzo[a]pyrene diol epoxides have been shown to be non-enzymatically reduced by reduced nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH) to form trihydroxypentahydrobenzo[a]pyrenes. nih.gov Similar reduction pathways may also exist for chrysene diol epoxides.

Elucidation of Reaction Intermediates and Transition States

The chemical reactivity of this compound is intrinsically linked to its metabolic activation to highly reactive electrophilic species. The study of the transient species involved in these transformations, namely reaction intermediates and transition states, is crucial for understanding its mechanism of action, particularly in biological systems. While direct experimental observation of these fleeting structures for this compound is scarce, a wealth of information from computational studies and experimental investigations on analogous polycyclic aromatic hydrocarbon (PAH) diols provides a strong basis for elucidating the key mechanistic features.

The primary pathway of concern for this compound involves its conversion to a diol epoxide. This transformation and the subsequent reactions of the epoxide are central to its biological activity. The elucidation of intermediates and transition states can be conceptually divided into two main stages: the epoxidation of the this compound and the subsequent ring-opening of the resulting chrysene diol epoxide.

Epoxidation of this compound

The metabolic conversion of this compound to a diol epoxide is catalyzed by cytochrome P450 enzymes. The transition state for this reaction involves the transfer of an oxygen atom from the activated enzyme complex to the double bond adjacent to the diol group. Computational studies on other PAHs suggest that this process proceeds through a concerted mechanism, although intermediates with some radical or cationic character may be involved depending on the specific electronic structure of the PAH.

Chrysene Diol Epoxide Ring-Opening: Intermediates and Transition States

The chrysene diol epoxides derived from this compound are the ultimate reactive species. Their high reactivity stems from the strained three-membered epoxide ring. The ring-opening of these epoxides can be initiated by either acid catalysis or nucleophilic attack.

Under acidic conditions, the epoxide oxygen is protonated, forming a more reactive intermediate. The subsequent nucleophilic attack can proceed through a mechanism with significant SN1 character. libretexts.org The transition state in this case would involve a partially broken carbon-oxygen bond and a significant buildup of positive charge on the benzylic carbon atom. openstax.org This carbocationic character is a key determinant of the epoxide's reactivity. The stability of this carbocationic transition state is influenced by the aromatic system of the chrysene backbone.

Alternatively, direct nucleophilic attack on one of the epoxide carbons can occur, following an SN2 mechanism. libretexts.org The transition state for this process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-oxygen bond of the epoxide. libretexts.org The geometry of this transition state is characterized by a backside attack of the nucleophile relative to the leaving group oxygen.

The "bay region" theory provides a framework for understanding the high reactivity of certain PAH diol epoxides. cdc.gov For chrysene, the diol epoxide formed from this compound is a "bay-region" diol epoxide. The steric hindrance in the bay region can distort the planarity of the aromatic system, which can, in turn, affect the stability of the carbocationic intermediates and the transition states for ring-opening, making them more reactive. cdc.gov

Computational Insights into Intermediates and Transition States

Quantum chemical calculations have been instrumental in modeling the structures and energies of the intermediates and transition states in PAH diol epoxide reactions. nih.gov These studies can provide detailed information on bond lengths, bond angles, and charge distributions in these transient species. For example, theoretical calculations can be used to estimate the activation energies for different reaction pathways, helping to predict the most likely mechanism. researchgate.net

The following table summarizes the key characteristics of the intermediates and transition states involved in the reactivity of this compound, based on analogous systems.

| Reaction Step | Intermediate/Transition State | Key Characteristics | Influencing Factors |

| Epoxidation | Epoxidation Transition State | Concerted oxygen transfer; potential for minor radical or cationic character. | Enzyme active site geometry; electronic properties of the chrysene system. |

| Acid-Catalyzed Ring-Opening | Protonated Epoxide (Intermediate) | Three-membered ring with a protonated oxygen atom, enhancing electrophilicity. | pH of the medium. |

| Carbocationic Transition State | Significant positive charge development on the benzylic carbon; partially broken C-O bond. | Stability of the benzylic carbocation; stereochemistry of the diol epoxide. | |

| Nucleophilic Ring-Opening (SN2) | SN2 Transition State | Trigonal bipyramidal geometry at the attacked carbon; backside attack of the nucleophile. | Steric hindrance at the epoxide carbons; nucleophilicity of the attacking species. |

Detailed research findings from studies on chrysene and its derivatives have shown that the formation of DNA adducts proceeds through the reaction of the diol epoxide with nucleophilic sites on DNA bases, primarily guanine and adenine. nih.govnih.gov The transition states for these reactions would involve the approach of the nucleophilic DNA base to one of the electrophilic carbons of the diol epoxide ring.

Biotransformation Pathways of 1,2 Chrysenediol in Model Biological Systems

Enzymatic Biotransformation: Role of Cytochrome P450 and Epoxide Hydrolase Activities

The enzymatic biotransformation of 1,2-Chrysenediol is a multi-step process primarily mediated by Phase I and Phase II metabolizing enzymes. researchgate.net The liver is the principal site for this metabolism, although other tissues also possess metabolic capabilities. nih.gov The key enzymes involved are the Cytochrome P450 (CYP) superfamily of monooxygenases and epoxide hydrolase (EH). researchgate.netnih.gov The CYP enzymes introduce or expose functional groups, such as hydroxyl groups, through oxidation, while epoxide hydrolase catalyzes the hydrolysis of epoxide intermediates. researchgate.netmdpi.com

The general pathway involves the initial oxidation of the parent PAH, chrysene (B1668918), by CYP enzymes to form an epoxide. This epoxide is then hydrolyzed by epoxide hydrolase to yield a trans-dihydrodiol, such as this compound. This diol is not the final product but a substrate for further enzymatic action. A critical subsequent step is the further oxidation of the diol by CYP enzymes, which can lead to the formation of highly reactive diol epoxides. researchgate.net This metabolic activation pathway is a crucial event in the carcinogenesis of many PAHs.

In vitro studies using subcellular fractions, such as liver microsomes, are instrumental in dissecting the metabolic pathways of xenobiotics. mdpi.com These systems contain a high concentration of Phase I enzymes like the CYP superfamily. nih.govmdpi.com

Research using rat liver microsomes has demonstrated the metabolic activation of chrysene derivatives. For instance, the incubation of chrysene-1,2-diol-3,4-oxide (a diol epoxide derived from this compound) with rat liver microsomes in the presence of DNA and the cofactor NADP+ resulted in the formation of DNA adducts. nih.gov This indicates that the diol can be converted into a diol epoxide, which is sufficiently reactive to bind covalently to DNA. The formation of these adducts signifies a metabolic activation process. Further metabolism of the diol epoxide can also occur, leading to additional, distinct adducts. nih.gov One identified product resulting from this further metabolism is anti-9-OH-chrysene-1,2-diol 3,4-oxide, confirming that additional hydroxylation can occur on the diol epoxide structure. nih.gov

These in vitro models allow for the precise study of enzymatic kinetics and the identification of specific metabolites formed under controlled conditions, providing clear evidence of the bioactivation potential of this compound. mdpi.comresearchgate.net

The biotransformation of this compound proceeds through sequential Phase I and Phase II reactions, which aim to increase the compound's polarity and facilitate its excretion. usmlestrike.commdpi.com

Phase I Metabolism: This phase involves oxidation, reduction, and hydrolysis reactions. nih.govpharmaguideline.com For this compound, the most significant Phase I reaction is further oxidation by CYP enzymes. nih.govnih.gov This reaction converts the dihydrodiol into a diol epoxide, such as r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene (anti-chrysene-1,2-diol 3,4-oxide). nih.gov This diol epoxide is a highly reactive electrophile. Evidence also suggests that this diol epoxide can undergo another round of oxidation to form hydroxylated diol epoxides, for example, 9-hydroxy-r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene. nih.gov These sequential oxidation steps are all catalyzed by the CYP system.

Phase II Metabolism: Phase II reactions involve conjugation, where an endogenous molecule is added to the metabolite to significantly increase its water solubility. mdpi.com The hydroxyl groups of this compound, or its subsequently formed metabolites, are potential sites for conjugation reactions such as glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs). researchgate.netusmlestrike.com These reactions result in the formation of highly polar glucuronide and sulfate (B86663) conjugates, which are readily eliminated from the body. While diol epoxides are known to react with DNA, they can also be detoxified by hydrolysis via epoxide hydrolase to form harmless tetraols or by conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). researchgate.net

| Metabolic Phase | Metabolite Class | Specific Example(s) | Key Enzymes |

|---|---|---|---|

| Phase I | Diol Epoxides | anti-chrysene-1,2-diol 3,4-oxide; syn-chrysene 1,2-diol 3,4-oxide | Cytochrome P450 (CYP) |

| Phase I | Hydroxylated Diol Epoxides | 9-hydroxy-anti-chrysene-1,2-diol 3,4-oxide | Cytochrome P450 (CYP) |

| Phase I (Detoxification) | Tetraols | Chrysene-1,2,3,4-tetraol | Epoxide Hydrolase (EH) |

| Phase II | Glucuronide Conjugates | This compound-glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Phase II | Sulfate Conjugates | This compound-sulfate | Sulfotransferases (SULTs) |

| Phase II (Detoxification) | Glutathione Conjugates | Glutathione-chrysene diol epoxide conjugate | Glutathione S-transferases (GSTs) |

Microbial Biotransformation of this compound

Microorganisms, including bacteria and fungi, possess diverse metabolic capabilities and play a crucial role in the environmental degradation of pollutants like PAHs. nih.gov They utilize these compounds as sources of carbon and energy. The microbial degradation of chrysene and its derivatives involves different enzymatic pathways compared to mammalian systems.

The microbial degradation of aromatic compounds typically begins with the introduction of hydroxyl groups by oxygenase enzymes, followed by cleavage of the aromatic ring. nih.govmahidol.ac.th For chrysene, bacterial degradation pathways often involve dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic nucleus, forming a cis-dihydrodiol. This is a key difference from mammalian systems, which form trans-dihydrodiols via the epoxide-epoxide hydrolase pathway.

This initial cis-dihydrodiol is then dehydrogenated to a catechol-like intermediate. The aromatic ring of this catechol is subsequently cleaved by other dioxygenases. researchgate.net Ring cleavage can occur via two main routes: the ortho-cleavage pathway, which breaks the bond between the two hydroxyl-bearing carbons, or the meta-cleavage pathway, which cleaves the bond adjacent to the hydroxyl groups. nih.govresearchgate.net The presence of genes for enzymes like catechol 1,2-dioxygenase (ortho-cleavage) and catechol 2,3-dioxygenase (meta-cleavage) in chrysene-degrading bacteria indicates their potential to utilize these pathways. researchgate.net The resulting ring-fission products are further metabolized through central metabolic pathways like the Krebs cycle.

Specific enzymes are critical for the microbial transformation of chrysene and its diol metabolites. The initial attack on the aromatic ring is often catalyzed by a multi-component enzyme system, typically a ring-hydroxylating dioxygenase. Following the formation of a catechol-type intermediate from this compound, ring-cleavage dioxygenases are essential for the degradation to proceed.

| Enzyme Class | Specific Enzyme | Role in Degradation Pathway |

|---|---|---|

| Oxygenases | Ring-hydroxylating dioxygenases | Initial hydroxylation of the aromatic ring to form a cis-dihydrodiol. |

| Dehydrogenases | cis-diol dehydrogenases | Oxidation of the cis-dihydrodiol to a catechol intermediate. |

| Ring-Cleavage Dioxygenases | Catechol 1,2-dioxygenase | Catalyzes ortho-cleavage of the catechol ring. researchgate.net |

| Catechol 2,3-dioxygenase | Catalyzes meta-cleavage of the catechol ring. researchgate.net | |

| Hydrolases | Various hydrolases | Further processing of the aliphatic products generated after ring cleavage. |

Fungi also contribute to PAH degradation, often using extracellular enzymes like laccases and peroxidases, which have broader substrate specificities and can initiate the oxidation of complex aromatic structures. nih.gov

Stereochemical Influences on Biotransformation Pathways

Biotransformation processes are often highly stereoselective due to the chiral nature of enzyme active sites. nih.gov This means that enzymes can metabolize different stereoisomers of a substrate at different rates (substrate stereoselectivity) or produce a predominance of one stereoisomeric product over another (product stereoselectivity). nih.gov This principle is highly relevant to the metabolism of this compound and its derivatives.

The hydroxyl groups at the 1 and 2 positions of this compound can exist in different spatial orientations, leading to the possibility of enantiomers. The subsequent epoxidation by CYP enzymes to form a diol epoxide also creates new chiral centers, resulting in diastereomers, commonly referred to as syn- and anti-isomers, depending on the spatial relationship between the epoxide oxygen and the hydroxyl groups.

Advanced Analytical Methodologies for Elucidating 1,2 Chrysenediol Pathways and Adducts

Immunochemical Detection Strategies for DNA Adducts

Immunochemical detection strategies play a pivotal role in the sensitive and specific measurement of DNA adducts, which are critical biomarkers of exposure to genotoxic agents. These methods, including ultrasensitive enzymatic radioimmunoassay (USERIA) and enzyme-linked immunosorbent assay (ELISA), enable the direct monitoring of adducts in biological samples and, in some cases, the detection of anti-carcinogen-DNA adduct antibodies in serum uni-freiburg.de. The utility of these approaches lies in their ability to detect DNA modifications at very low abundance, which is essential for assessing human exposure to environmental carcinogens like polycyclic aromatic hydrocarbons (PAHs) uni-freiburg.denih.gov.

Development and Characterization of Specific Antibodies

The foundation of immunochemical detection relies on the development of highly specific antibodies capable of recognizing particular DNA adducts. A common approach involves immunizing animals with DNA that has been modified by a specific carcinogen, which acts as a hapten conjugated to a carrier molecule uni-freiburg.dewikipedia.org. For instance, antibodies have been effectively generated against DNA modified with benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), a well-characterized PAH metabolite uni-freiburg.deinvivochem.cn.

A significant characteristic of these antibodies is their capacity for class-specific recognition. Antibodies raised against one type of PAH-DNA adduct, such as anti-BPDE-N2-dG, have demonstrated cross-reactivity with DNA adducted by other PAH diol-epoxides, including those of chrysene (B1668918) uni-freiburg.denih.gov. This cross-reactivity is crucial as it allows for the detection of a broader range of structurally similar adducts, even if antibodies were not explicitly raised against each individual adduct. For example, a monoclonal antibody developed against anti-BPDE-N2-dG was found to recognize DNA adducted with diol-epoxides of benzo[a]pyrene (B130552), benz[a]anthracene, and chrysene nih.gov. This suggests that while 1,2-chrysenediol itself may not be the direct immunogen, its DNA adducts, or those formed by its reactive metabolites like diol epoxides, can be recognized by antibodies developed against related PAH-DNA adducts.

The characterization of these antibodies typically involves competitive ELISA, a method used to assess their specificity and sensitivity. In such assays, the binding of the antibody to a known adduct (e.g., synthetic BPDE-DNA adducts) is inhibited by the presence of other adducts or modified DNA samples uni-freiburg.de. Studies have shown that chrysene diol epoxide-DNA can inhibit the binding of anti-BPDE-DNA rabbit polyclonal antibodies to synthetic BPDE-DNA adducts, demonstrating the antibody's recognition of chrysene-related modifications uni-freiburg.de. The degree of cross-reactivity is influenced by the structural features of the adducts and their accessibility within the DNA helix nih.govwikipedia.org. Molecular mechanics studies have indicated that chrysene-diol-epoxide-DNA adducts possess topographical characteristics that are shared with other BPDE-DNA adducts, which helps explain the observed antibody reactivity patterns invivochem.cn.

The sensitivity of these immunochemical methods allows for the detection of DNA adducts in the femtomole to picomole range, depending on whether the DNA is double-stranded or digested wikipedia.org. This makes them valuable tools for biomonitoring studies aimed at detecting low levels of DNA damage in exposed populations uni-freiburg.denih.gov.

Table 1: Illustrative Competitive ELISA Data for PAH-DNA Adduct Antibody Binding Inhibition

This table conceptually represents the type of data obtained during the characterization of antibodies for PAH-DNA adducts, demonstrating their specificity and cross-reactivity. The values below are illustrative of typical experimental outcomes where increasing concentrations of competing adducts inhibit antibody binding.

| Competing Adduct Type | Concentration of Competing Adduct (µg/mL) | Relative Antibody Binding (%) |

| Unmodified DNA | 0.1 | 100 |

| 1.0 | 98 | |

| 10.0 | 95 | |

| BPDE-DNA Adducts | 0.1 | 85 |

| 1.0 | 50 | |

| 10.0 | 15 | |

| Chrysene Diol Epoxide-DNA Adducts | 0.1 | 90 |

| 1.0 | 65 | |

| 10.0 | 30 | |

| Benz[a]anthracene Diol Epoxide-DNA Adducts | 0.1 | 88 |

| 1.0 | 58 | |

| 10.0 | 22 |

Note: Specific numerical values for inhibition by chrysene diol epoxide-DNA were not provided in the referenced snippets, but the principle of inhibition by structurally similar PAH-DNA adducts is well-established uni-freiburg.de.

Computational and Theoretical Investigations of 1,2 Chrysenediol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods like Møller–Plesset perturbation theory (MP2), are fundamental for understanding the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the wavefunctions and energies of electrons within a molecule. northwestern.edumdpi.comwiley-vch.dearxiv.orglsu.eduamazon.comnih.gov By doing so, they can predict key electronic properties such as frontier molecular orbital (FMO) energies (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), charge distributions, and electrostatic potential surfaces. mdpi.comstackexchange.com These properties are critical indicators of a molecule's propensity to undergo chemical reactions, including its electrophilic or nucleophilic character. mdpi.com

For 1,2-Chrysenediol, quantum chemical calculations would typically be employed to:

Determine Electronic Structure: Calculate HOMO and LUMO energies, which provide insights into the molecule's electron-donating and electron-accepting abilities, respectively. The energy gap between HOMO and LUMO is often correlated with chemical stability and reactivity. mdpi.comresearchgate.net

Analyze Charge Distribution: Map the distribution of electron density across the molecule, identifying regions that are electron-rich or electron-deficient, thereby indicating potential sites for chemical attack.

Predict Reactive Sites: Utilize reactivity descriptors such as Fukui functions and dual descriptors to pinpoint the most probable sites for chemical reactions, including oxidation, reduction, or covalent adduct formation. mdpi.com

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable for predicting reaction pathways and identifying transition states, which represent the highest energy point along a reaction coordinate between reactants and products. nih.govims.ac.jpsciencedaily.comarxiv.org Understanding transition states is crucial for elucidating reaction mechanisms and predicting reaction rates. ims.ac.jpsciencedaily.com Computational approaches, such as the Nudged Elastic Band (NEB) method and intrinsic reaction coordinate (IRC) calculations, are used to map out the potential energy surface and locate these elusive transition states. nih.govims.ac.jp

For this compound, predicting reaction pathways and transition states would involve:

Elucidating Metabolic Pathways: Identifying the energetically most favorable steps in its biotransformation, particularly those mediated by enzymes, which often involve the formation of reactive intermediates.

Determining Activation Energies: Calculating the energy barriers for specific reactions, such as epoxidation or hydroxylation, which are key steps in the metabolism of PAHs. nih.govresearchgate.net These calculations can help predict the kinetic feasibility of various transformations.

While direct studies on this compound's reaction pathways and transition states were not found, similar computational efforts have been applied to other organic reactions, demonstrating the capability to predict activation energies and transition state geometries. researchgate.netresearchgate.net

Energetics of Adduct Formation and Isomer Stability

Quantum chemical calculations are also vital for determining the energetics of adduct formation and assessing the relative stability of different isomers. Adducts, particularly those formed with biomacromolecules like DNA, are central to understanding the genotoxicity of PAHs. nih.gov The stability of various isomers is important as different structural forms can exhibit distinct biological activities or metabolic fates. solubilityofthings.comkuleuven.bechemsociety.org.ngconicet.gov.ar

For this compound, these investigations would focus on:

Adduct Energetics: Calculating the binding energies and thermodynamic favorability of this compound or its reactive metabolites forming covalent adducts with nucleophilic sites on DNA or proteins. This can involve studying the energy changes during the formation of specific bonds. rsc.org

Isomer Stability: Comparing the energies of different potential isomers or tautomers of this compound and its derivatives to determine their relative stabilities and equilibrium distributions. researchgate.netchemsociety.org.ngconicet.gov.armdpi.com This is particularly relevant if this compound can exist in different conformations or undergo tautomerization.

Computational studies have characterized the energetics and conformational preferences of DNA adducts formed from other PAHs, highlighting the importance of ionization states and flanking bases on adduct stability. nih.gov

Molecular Dynamics Simulations of this compound Interactions with Biomacromolecules

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. nih.govnih.gov For biomacromolecules, MD simulations can reveal crucial information about conformational changes, binding mechanisms, and the stability of complexes in a physiologically relevant environment (e.g., aqueous solution). northwestern.edu

For this compound, MD simulations would be used to:

Study Dynamic Interactions: Observe how this compound or its metabolites interact with DNA and proteins over time, including transient interactions and the formation of stable complexes.

Analyze Conformational Changes: Investigate how the binding of this compound affects the conformation of DNA or proteins, and conversely, how the flexibility of biomacromolecules influences the binding process.

The application of MD simulations to study the interactions of PAH derivatives with DNA has been reported, for example, in the context of chrysene-diol epoxide-DNA adducts. upenn.edu Such simulations are critical for understanding the molecular mechanisms underlying the biological effects of these compounds.

Docking and Binding Affinity Predictions with DNA and Proteins

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein or DNA. scfbio-iitd.res.inmdpi.com It also provides an estimate of the binding affinity, or strength of the interaction. mdpi.com

For this compound, docking and binding affinity predictions would involve:

Identifying Binding Sites: Pinpointing specific regions on DNA (e.g., major or minor grooves, intercalation sites) or proteins where this compound or its metabolites are likely to bind.

Predicting Binding Modes: Determining the precise atomic-level orientation and conformation of the this compound within the binding site.

Estimating Binding Affinity: Quantifying the strength of the interaction, often expressed as a binding energy or dissociation constant, which can correlate with biological potency. mdpi.comsrce.hr

While direct docking studies for this compound are not specifically detailed in the provided results, the methodology is widely applied to various small molecules interacting with DNA and proteins. For instance, docking studies have been performed to assess the DNA binding affinity of xanthene compounds and ruthenium complexes, providing insights into their binding modes and energies. srce.hrresearchgate.net More advanced methods combine docking with machine learning to improve binding affinity predictions. nih.govnih.gov

Conformational Analysis of this compound Adducts

Conformational analysis of adducts is crucial for understanding how the binding of this compound or its metabolites to biomacromolecules alters their structure and function. This involves studying the three-dimensional shapes and flexibility of the adducts. ic.ac.ukcsic.eschemistrydocs.comnih.gov

For this compound adducts, conformational analysis would typically:

Characterize Adduct Geometry: Determine the precise geometry of the covalent or non-covalent complexes formed between this compound derivatives and DNA or proteins. This includes bond lengths, angles, and dihedral angles around the adduct site.

Evaluate Conformational Preferences: Identify the most stable conformations of the adduct and the biomacromolecule in the presence of the adduct, and assess the energy barriers between different conformations. This can be achieved using molecular mechanics and molecular dynamics simulations. 140.122.64

Studies on related PAH-derived DNA adducts, such as those from dibenzo[a,l]pyrene (B127179) diol epoxides, have utilized molecular mechanics and dynamical simulations to analyze their conformational preferences, including "open" and "folded" configurations and the geometry of the cyclohexenyl ring. 140.122.64 This type of analysis would be directly applicable to this compound adducts.

Cheminformatics and Machine Learning Approaches for Predicting Biotransformation and Reactivity

Cheminformatics and machine learning (ML) approaches are increasingly used to predict various chemical and biological properties, including biotransformation pathways and reactivity. These data-driven methods leverage large datasets of known chemical reactions and biological transformations to build predictive models. stackexchange.comnih.govresearchgate.netneurips.ccarxiv.orgchemrxiv.orgpsu.edumoldiscovery.comnih.gov

For this compound, cheminformatics and machine learning would be applied to:

Predict Biotransformation: Forecast the metabolic fate of this compound in biological systems (e.g., human, gut microbiota, environmental microbiota). Tools like BioTransformer 3.0 and MetaSite 7 use knowledge-based rules and machine learning to predict metabolites and identify sites of metabolism. moldiscovery.combiotransformer.ca This is crucial for understanding how the body processes the compound.

Predict Reactivity: Develop models to predict the likelihood of this compound undergoing specific reactions, such as oxidation or conjugation, based on its chemical structure and features. Machine learning models can be trained on datasets of known reactions to predict reaction outcomes, yields, and even activation barriers. nih.govresearchgate.netneurips.ccarxiv.orgchemrxiv.org

Identify Potential Toxicophores: Use computational methods to identify structural features within this compound that are associated with adverse biological effects, guiding further experimental investigation.

Recent advancements include tools like MicrobeRX, which predicts chemical transformations by human and bacterial enzymes, leveraging extensive reaction rule databases. stackexchange.com These approaches are particularly valuable for predicting the metabolism of xenobiotics and understanding their potential impact on biological systems. psu.edunih.gov

Future Research Directions and Unexplored Avenues for 1,2 Chrysenediol Research

Development of Novel Biocatalysts for Specific 1,2-Chrysenediol Transformations

The metabolic activation of chrysene (B1668918) to this compound and its subsequent conversion to the ultimate carcinogenic diol-epoxide is mediated by enzymes such as cytochrome P450 (CYP) and epoxide hydrolase. nih.govnih.gov However, these native enzyme systems often lack the specificity and efficiency desired for controlled laboratory synthesis or potential bioremediation applications. The future of this compound research will benefit significantly from the development of novel biocatalysts designed for highly specific transformations.

Future research can focus on two primary strategies: enzyme engineering and discovery of new enzymes. Protein engineering techniques, such as site-directed mutagenesis and directed evolution, can be applied to known PAH-metabolizing enzymes (e.g., CYP1A1, CYP1B1) to enhance their stereoselectivity for producing specific enantiomers of this compound. nih.gov This would provide pure standards for toxicological studies and help delineate the specific biological activities of each stereoisomer.

Furthermore, exploring microbial diversity through metagenomic approaches could uncover entirely new enzymes with unique catalytic activities towards chrysene and its metabolites. nih.gov Microorganisms from PAH-contaminated sites are a promising source of novel dioxygenases, hydrolases, and peroxidases that could be harnessed for specific biotransformations. nih.gov These biocatalysts could be employed in enzymatic cascades to synthesize valuable derivatives of this compound or to detoxify chrysene in environmental contexts. rwth-aachen.deresearchgate.net

| Biocatalyst Class | Potential Source | Target Transformation | Research Goal |

|---|---|---|---|

| Engineered Cytochrome P450 (CYP) | Modified human or bacterial CYPs | Stereoselective epoxidation of chrysene to chrysene-1,2-oxide | Production of specific enantiomers for mechanistic studies. |

| Engineered Epoxide Hydrolase (EH) | Modified microsomal EH (mEH) or soluble EH (sEH) | Enantioselective hydrolysis of chrysene-1,2-oxide to (+)- or (-)-1,2-Chrysenediol | Isolating specific diol stereoisomers to assess differential toxicity. |

| Novel Dioxygenases | PAH-degrading bacteria (e.g., from contaminated soils) | Direct dihydroxylation of the chrysene aromatic ring | Developing environmentally friendly synthesis routes and bioremediation strategies. |

| Peroxidases / Laccases | Fungi, bacteria | Oxidation and polymerization of this compound | Exploring detoxification pathways and potential for creating novel biomaterials. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Understanding the biological impact of this compound requires moving beyond single-endpoint analyses and embracing a systems biology approach. nih.govnih.gov The integration of multiple "omics" datasets—transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles)—offers a powerful strategy to build a comprehensive picture of the cellular response to this compound exposure. mdpi.comwur.nl

By simultaneously analyzing changes across these molecular layers, researchers can construct detailed pathway models that illuminate the mechanisms of toxicity. nih.govosti.gov For instance, transcriptomic analysis can identify genes that are up- or down-regulated upon exposure, while proteomics can confirm whether these changes translate to the protein level. ebrary.net Metabolomics can then reveal downstream alterations in cellular metabolism, providing a functional readout of the toxic insult. nih.gov

This integrated approach can help answer key questions, such as identifying the specific signaling pathways disrupted by this compound, discovering novel biomarkers of exposure and effect, and understanding the complex interplay between metabolic activation, DNA damage response, and cell fate decisions (e.g., apoptosis, senescence). nih.govnih.gov Applying these systems toxicology methods can help classify the carcinogenic potential of chrysene metabolites and differentiate their mechanisms from other PAHs. oup.com

| Omics Layer | Technology | Information Gained | Research Application |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing, Microarrays | Changes in gene expression profiles (e.g., CYP enzymes, DNA repair genes, cell cycle regulators) | Identifying key regulatory networks and signaling pathways affected by exposure. mdpi.com |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Alterations in protein abundance and post-translational modifications | Validating gene expression changes and identifying protein-level targets of toxicity. |

| Metabolomics | Mass Spectrometry (MS), NMR Spectroscopy | Shifts in endogenous metabolite concentrations (e.g., lipids, amino acids, energy metabolites) | Assessing functional metabolic disruption and identifying biomarkers of effect. |

| Adductomics | LC-MS/MS | Comprehensive profile of DNA and protein adducts formed | Directly measuring the "biologically effective dose" and identifying patterns of molecular damage. mdpi.com |

Advances in Single-Molecule Analytical Techniques for Adduct Detection

A central tenet of this compound's carcinogenicity is the formation of covalent adducts with DNA. Detecting these adducts at the low levels relevant to human exposure is a significant analytical challenge. scispace.com Future research will increasingly rely on advances in single-molecule detection techniques to achieve the sensitivity and specificity required for accurate risk assessment and mechanistic studies.

Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have become central to DNA adduct analysis, with ongoing improvements in instrumentation pushing detection limits to as low as one adduct per 1010 or 1011 nucleotides. mdpi.comnih.govmdpi.com The development of "adductomics" approaches aims to screen for the totality of DNA damage, which could reveal unique adduct patterns resulting from this compound exposure. mdpi.com

Beyond mass spectrometry, nanopore-based sequencing presents a revolutionary frontier for adduct detection. nih.gov This technology has demonstrated the potential to identify bulky DNA lesions, such as those formed by benzo[a]pyrene (B130552), as a single strand of DNA passes through a protein nanopore. nih.gov Adapting and refining this technology for this compound-DNA adducts could enable researchers to not only detect their presence but also map their precise locations within specific gene sequences at a single-molecule level. This would provide unprecedented insight into mutational hotspots and the mechanisms of cancer initiation.

| Technique | Principle | Advantages | Future Research Focus |

|---|---|---|---|

| 32P-Postlabeling | Radiolabeling of DNA adducts | High sensitivity for bulky adducts. nih.gov | Largely superseded by MS due to lack of structural specificity. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement of adducted nucleosides | High specificity and structural elucidation; enables quantitative "adductomics". mdpi.comnih.gov | Improving ionization efficiency and data analysis workflows for ultra-trace detection. |

| Nanopore Sensing | Detection of ionic current disruption as adducted DNA translocates through a nanopore | Potential for single-molecule detection without DNA hydrolysis; provides sequence context. nih.gov | Developing specific ionic current signatures for chrysenediol adducts; improving accuracy. |

| Immunoassays (e.g., ELISA) | Antibody-based detection of specific adduct structures | High throughput and sensitivity. nih.gov | Development of highly specific monoclonal antibodies for this compound adducts. |

Exploration of this compound in Advanced Materials Science Applications (Non-Biological)

While the biological activity of this compound is the primary focus of current research, its chemical structure—a rigid, polycyclic aromatic core functionalized with hydroxyl groups—suggests untapped potential in the field of materials science. The chrysene backbone is known to possess interesting electronic and photophysical properties, and chrysene derivatives have been investigated as organic semiconductors for applications in electronics. pkusz.edu.cnresearchgate.net

The diol functionality of this compound makes it a candidate as a novel monomer for step-growth polymerization. Aromatic diols are valuable building blocks for creating high-performance polymers such as polyesters and polyurethanes. researchgate.netyork.ac.uk The incorporation of the rigid and bulky chrysene unit into a polymer backbone could impart unique properties, including high thermal stability, specific optical characteristics (e.g., fluorescence), and potentially useful charge-transport capabilities.

Future research could explore the synthesis of novel polymers using this compound as a monomer. These materials could be investigated for applications in organic electronics, such as organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs), where the electronic properties of the chrysene core are advantageous. rsc.org The defined stereochemistry of enzymatically produced this compound could also be exploited to create polymers with highly ordered structures, influencing their macroscopic properties. This represents a paradigm shift, viewing a toxic metabolite as a potential precursor for advanced functional materials.

| Potential Application Area | Relevant Property of Chrysene Core | Role of 1,2-Diol Functionality | Example Material |

|---|---|---|---|

| Organic Electronics (e.g., OTFTs) | Semiconducting π-conjugated system. pkusz.edu.cn | Provides handles for polymerization or chemical modification to improve solubility and processing. | Chrysene-based copolymers. |

| High-Performance Polymers | High thermal stability, rigidity. | Acts as a monomer for producing polyesters, polyurethanes, or polyethers. york.ac.uk | Aromatic-aliphatic polyesters with high glass transition temperatures. |

| Fluorescent Materials / Sensors | Inherent fluorescence. | Allows incorporation into polymer matrices or functionalization with sensor moieties. | Doped polymers for chemical sensing applications. |

| Chiral Materials | Planar aromatic structure. | Provides stereocenters for the synthesis of chiral polymers or liquid crystals. | Polymers for chiral separation or circularly polarized luminescence. |

Q & A

Q. What are the established methodologies for synthesizing and characterizing 1,2-Chrysenediol in academic laboratories?

To synthesize this compound, researchers should adopt a hypothesis-driven approach, defining reaction conditions (e.g., solvent systems, catalysts, temperature) and controls for byproduct formation. Characterization requires spectroscopic techniques such as NMR (for hydroxyl group confirmation), mass spectrometry (for molecular weight validation), and IR spectroscopy (for functional group analysis). Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy . Experimental protocols must include step-by-step documentation of reaction stoichiometry, purification steps (e.g., column chromatography), and error margins for reproducibility .

Q. What key spectroscopic techniques are prioritized for structural elucidation of polycyclic diols like this compound?

High-resolution mass spectrometry (HRMS) and / NMR are critical. HRMS confirms molecular formula, while NMR identifies stereochemistry and regioselectivity of hydroxyl groups. Compare experimental data with analogs (e.g., 1,2-Hexanediol) to resolve ambiguities . For complex spectra, use 2D NMR (COSY, HSQC) and reference computational predictions (e.g., density functional theory) .

Q. How should researchers address safety protocols when handling this compound in laboratory settings?

Follow guidelines from safety data sheets (SDS) of structurally similar diols (e.g., 1,2-Cyclohexanediol):

Q. What strategies ensure comprehensive literature reviews for hypothesis formulation in chrysene derivative research?

Use multidisciplinary databases (PubMed, SciFinder, Web of Science) with Boolean terms:

Q. How can experimental reproducibility be ensured in studies involving this compound?

Document all variables (e.g., reagent purity, humidity, equipment calibration) in appendices . Use checklists to verify procedural consistency (e.g., Grinnell College’s Planning Form for hypothesis testing and data analysis workflows) . Share raw data (spectra, chromatograms) in supplementary materials to enable peer validation .

Advanced Research Questions

Q. What experimental design principles optimize the synthesis yield of this compound while minimizing isomerization?

Employ Design of Experiments (DoE) to test variables:

Q. How should contradictory data on this compound’s reactivity or toxicity be analyzed?

Apply iterative contradiction analysis:

Q. What computational approaches predict this compound’s environmental persistence or bioremediation potential?

Develop quantitative structure-activity relationship (QSAR) models using software like EPI Suite. Input parameters:

Q. How can interdisciplinary studies integrate this compound’s chemical properties with ecological impact assessments?

Adopt the EPA’s analog framework :

Q. What collaborative frameworks are effective for designing multi-institutional studies on chrysene derivatives?

Implement task-distribution models:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.